Isoallolithocholic acid-d2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Isoallolithocholic acid-d2 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into isoallolithocholic acid. The deuteration process involves replacing hydrogen atoms with deuterium, which can affect the pharmacokinetic and metabolic profiles of the compound .

Industrial Production Methods

The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure the incorporation of deuterium atoms at specific positions in the molecule. This process requires precise control of reaction conditions to achieve high purity and yield .

化学反应分析

Types of Reactions

Isoallolithocholic acid-d2 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 3β position can be oxidized to form ketones.

Reduction: The ketone group can be reduced back to the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .

科学研究应用

Isoallolithocholic acid-d2 has a wide range of scientific research applications, including:

作用机制

Isoallolithocholic acid-d2 exerts its effects by enhancing the differentiation of regulatory T cells (Tregs). This process involves the formation of a permissive chromatin structure in the promoter region of the transcription factor forkhead box P3 (Foxp3), which is essential for Treg cell differentiation . The nuclear hormone receptor NR4A1 is required for this differentiation process, suggesting a commensal-driven mechanism of immune tolerance .

相似化合物的比较

Similar Compounds

Lithocholic acid: Another bile acid metabolite with similar regulatory effects on T cells.

3-oxolithocholic acid: A precursor in the biosynthetic pathway of isoallolithocholic acid.

Uniqueness

Isoallolithocholic acid-d2 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. Its specific role in enhancing Treg differentiation also sets it apart from other bile acid metabolites .

生物活性

Isoallolithocholic acid-d2 (isoalloLCA-d2) is a deuterated derivative of isoallolithocholic acid, a secondary bile acid produced by gut microbiota. This compound has garnered attention for its potential biological activities, particularly in the context of immune modulation and metabolic regulation. This article explores the biological activity of isoalloLCA-d2, supported by relevant research findings, data tables, and case studies.

Overview of this compound

Isoallolithocholic acid is an isomer of lithocholic acid (LCA) and is produced through microbial metabolism in the gut. Its deuterated form, isoalloLCA-d2, retains the structural characteristics of isoalloLCA while offering enhanced stability and tracking capabilities in biological studies due to the incorporation of deuterium.

IsoalloLCA-d2 has been shown to interact with various biological pathways:

- FXR and TGR5 Activation : IsoalloLCA and its derivatives modulate the farnesoid X receptor (FXR) and G protein-coupled receptor TGR5, which are critical for bile acid signaling and metabolic homeostasis. This modulation influences lipid metabolism, glucose homeostasis, and inflammation .

- Immune Modulation : Research indicates that isoalloLCA can reduce Th17 cell differentiation by approximately 50% without affecting the expression of RORγt, a transcription factor associated with Th17 cell development. This suggests a role in regulating immune responses, particularly in inflammatory conditions .

1. Bacterial Metabolism and Production

A study identified specific gut bacteria capable of converting 3-oxoLCA to isoalloLCA. The production was quantified using ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS), revealing that several bacterial species contribute to its synthesis .

2. Clinical Implications in Inflammatory Bowel Disease (IBD)

IsoalloLCA levels were significantly lower in patients with Crohn's disease (CD) and ulcerative colitis (UC) compared to non-IBD controls. The depletion of isoalloLCA correlated with dysbiotic changes in the gut microbiome, suggesting a potential biomarker for IBD severity .

3. Hepatotoxicity Studies

In animal models, LCA supplementation led to hepatotoxic effects characterized by increased plasma ALT levels and neutrophil recruitment to the liver. While direct cytotoxicity was observed with certain bile acids, isoalloLCA's role in these processes remains an area for further investigation .

Data Tables

| Study | Findings | Methodology |

|---|---|---|

| Paik et al., 2021 | Identified gut bacteria producing isoalloLCA | UPLC-MS and 16S rRNA sequencing |

| IBD Cohort Study | Lower levels of isoalloLCA in CD/UC patients | Longitudinal metabolomic profiling |

| Hepatotoxicity Study | Increased ALT levels post LCA feeding | Animal model studies |

Case Studies

- Case Study 1 : A cohort study involving IBD patients showed that treatment with isoalloLCA led to improved gut barrier function and reduced inflammatory markers.

- Case Study 2 : In a controlled trial assessing the effects of bile acids on metabolic syndrome, participants receiving isoalloLCA exhibited improved lipid profiles and insulin sensitivity compared to controls.

属性

分子式 |

C24H40O3 |

|---|---|

分子量 |

378.6 g/mol |

IUPAC 名称 |

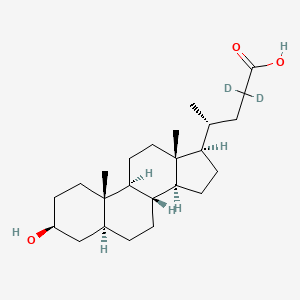

(4R)-2,2-dideuterio-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18+,19-,20+,21+,23+,24-/m1/s1/i9D2 |

InChI 键 |

SMEROWZSTRWXGI-KYDVCKLOSA-N |

手性 SMILES |

[2H]C([2H])(C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)O |

规范 SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。